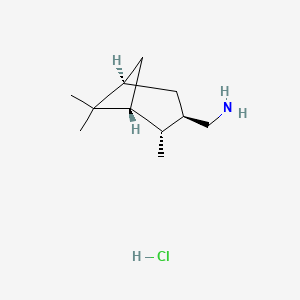![molecular formula C23H44O4 B15179757 [2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate CAS No. 97552-69-7](/img/structure/B15179757.png)
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.59 g/mol . . This compound is characterized by its unique structure, which includes a dioxolane ring and a laurate ester group.
Métodos De Preparación
The synthesis of [2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate typically involves the reaction of dodecanoic acid with [2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methanol under esterification conditions . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of [2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the laurate group is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in research to develop new bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or metabolic disorders.
Industry: It is used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers. Its properties make it suitable for use in various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release dodecanoic acid and [2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methanol, which may exert biological effects through different mechanisms. The dioxolane ring can interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
Comparación Con Compuestos Similares
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate can be compared with other similar compounds, such as:
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl palmitate: This compound has a similar structure but with a palmitate ester group instead of a laurate group. It may have different physical and chemical properties due to the longer carbon chain.
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl stearate:
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl oleate: This compound contains an oleate ester group, which introduces unsaturation into the molecule, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific ester group and the resulting properties, making it suitable for particular applications in research and industry.
Propiedades
Número CAS |
97552-69-7 |
|---|---|
Fórmula molecular |
C23H44O4 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(2-heptan-3-yl-1,3-dioxolan-4-yl)methyl dodecanoate |
InChI |
InChI=1S/C23H44O4/c1-4-7-9-10-11-12-13-14-15-17-22(24)25-18-21-19-26-23(27-21)20(6-3)16-8-5-2/h20-21,23H,4-19H2,1-3H3 |
Clave InChI |
HGCKVGIEMOPPFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1COC(O1)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
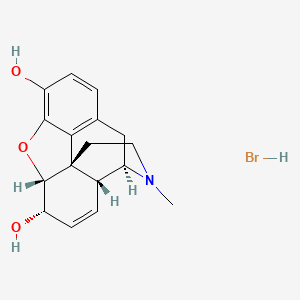
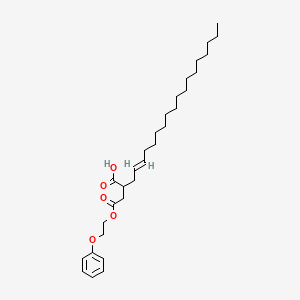
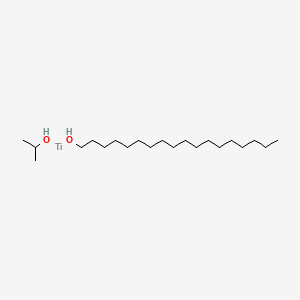
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
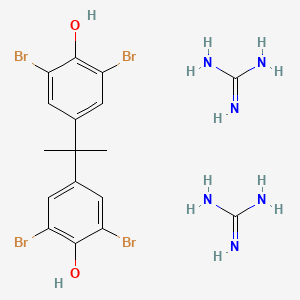



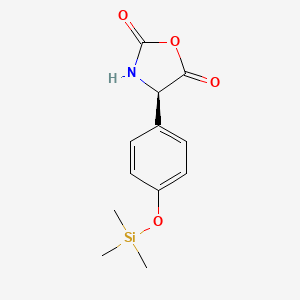

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)

